Chloroformamidine
Overview
Description
Chloroformamidine is a chemical compound with the molecular formula CH3ClN2. It is known for its role as an interfacial molecular linker in various chemical processes. This compound hydrochloride, a derivative, is particularly noted for its applications in modifying electron transport layers in perovskite solar cells .
Preparation Methods
Chloroformamidine can be synthesized through the reaction of cyanamide with hydrogen chloride. This reaction can be carried out using either a solution containing hydrogen chloride or gaseous hydrogen chloride . The process involves the addition of this compound or its salt to a solution of the target compound in a suitable solvent.
Chemical Reactions Analysis
Chloroformamidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various reagents to form substituted derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different products.
Carbylamine Reaction: This reaction involves the synthesis of isocyanides by reacting a primary amine, chloroform, and a base.
Common reagents used in these reactions include hydrogen chloride, bases like sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloroformamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of guanidines from electron-deficient aromatic amines.
Biology: Its derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of chloroformamidine involves its role as a molecular linker. It modifies the properties of electron transport layers through coordination and electrostatic coupling. This interaction helps in passivating oxygen vacancies and interfacial defects, leading to improved energetic alignment and stability .
Comparison with Similar Compounds
Chloroformamidine can be compared with other haloformamidines, such as fluoroformamidine and bromoformamidine. These compounds share similar chemical structures but differ in their reactivity and applications. This compound is unique in its ability to act as an efficient molecular linker in perovskite solar cells, a property not commonly found in its analogs .
Similar compounds include:
- Fluoroformamidine
- Bromoformamidine
- Iodoformamidine
These compounds are used in various chemical reactions and have distinct properties based on their halogen substituents.
Properties
IUPAC Name |
carbamimidoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClN2/c2-1(3)4/h(H3,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTLGWCJESCDMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314664 | |
Record name | Carbamimidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6869-14-3 | |
Record name | Carbamimidic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6869-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.